molecular formula C10H5BrF3NO B582420 6-Bromo-8-trifluoromethoxyquinoline CAS No. 1280786-71-1

6-Bromo-8-trifluoromethoxyquinoline

Cat. No.: B582420
CAS No.: 1280786-71-1
M. Wt: 292.055
InChI Key: BRADLZHKEDVMNB-UHFFFAOYSA-N
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Description

6-Bromo-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-trifluoromethoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline as the core structure.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 8th position using a trifluoromethoxylating reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are common in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-8-trifluoromethoxyquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-trifluoromethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-bromo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRADLZHKEDVMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681956
Record name 6-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-71-1
Record name 6-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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